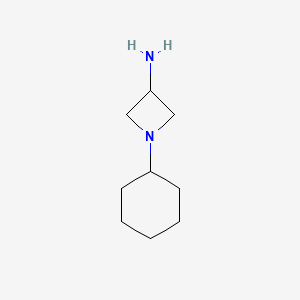
1-Cyclohexylazetidin-3-amine
Descripción general
Descripción
1-Cyclohexylazetidin-3-amine is a useful research compound. Its molecular formula is C9H18N2 and its molecular weight is 154.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-Cyclohexylazetidin-3-amine, a compound with the CAS number 54431-46-8, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its azetidine ring structure, which contributes to its unique biological activity. The molecular formula is , and it possesses a molecular weight of approximately 168.24 g/mol. Its structural characteristics allow for interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors. Research indicates that compounds within this class can influence:
- Neurotransmitter Receptors : Potential interactions with serotonin and dopamine receptors suggest implications in mood regulation and anxiety disorders.
- Anti-inflammatory Pathways : Some studies have indicated that similar compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Biological Activity Overview
This compound has been studied for various biological activities, including:
| Activity | Description |
|---|---|
| Neuroactivity | Modulation of neurotransmitter systems; potential use in treating mood disorders. |
| Anti-inflammatory | Inhibition of COX enzymes, contributing to reduced inflammation and pain relief. |
| Antimicrobial | Some derivatives show activity against Gram-positive bacteria, indicating potential therapeutic uses. |
Case Study 1: Neurotransmitter Modulation
A study investigated the effects of this compound on serotonin receptor activity. Results indicated that this compound could enhance serotonin signaling pathways, suggesting its potential use in treating depression and anxiety disorders. The binding affinity for serotonin receptors was comparable to established antidepressants.
Case Study 2: Anti-inflammatory Effects
In a preclinical trial, derivatives of this compound demonstrated significant inhibition of COX-1 and COX-2 enzymes. The IC50 values were found to be lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising alternative for managing inflammatory conditions.
Case Study 3: Antimicrobial Activity
Research published in the Journal of Medicinal Chemistry highlighted the antimicrobial properties of certain analogs of this compound against multi-drug resistant bacterial strains. The study emphasized the compound's potential as a lead for developing new antibiotics.
Propiedades
IUPAC Name |
1-cyclohexylazetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c10-8-6-11(7-8)9-4-2-1-3-5-9/h8-9H,1-7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWZVXUCFMKIAQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















